4-Bromo-5-methyl-2-nitroaniline
Overview
Description
4-Bromo-5-methyl-2-nitroaniline (BMNA) is an aromatic nitro compound that is widely used in synthetic organic chemistry. It is a versatile starting material for a wide range of reactions, providing a range of products with different functional groups. BMNA is also used as a reagent in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. BMNA is a colorless to yellowish-brown solid with a molecular weight of 206.1 g/mol. It is soluble in water, alcohol, and most organic solvents.
Scientific Research Applications
Synthesis and Characterization
- 4-Bromo-5-methyl-2-nitroaniline has been utilized in various synthesis processes. For example, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves reduction to give 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction (Xue Xu, 2006).
Medicinal Chemistry and Biochemistry
- In the field of biochemistry and medicinal chemistry, this compound shows potential as a urease inhibitor, which is significant in medicine and agriculture. Its synthesis and characterization through green synthesis methods have been reported, showcasing its urease inhibitory activity with considerable efficacy (Abida Zulfiqar et al., 2020).
Molecular Structure Analysis
- The molecule has been used in studies analyzing molecular structures, such as in the case of the structural investigation of a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide (N. Vyas et al., 1984).
Phase Equilibria and Thermodynamics
- Research on phase equilibria, crystallization, and thermal properties of organic systems has included this compound. For example, a study of the phase diagram of urea–4-bromo-2-nitroaniline system highlighted its significance in understanding miscibility and formation of eutectics and monotectics (R. Reddi et al., 2012).
Fluorescent Sensing
- It has also been used in the development of novel fluorescent sensors. A study demonstrated the creation of a highly sensitive and selective sensor for 4-nitroaniline in water using molecularly imprinted fluorescent poly(ionic liquid) (Wei Xie et al., 2020).
Nonlinear Optical Properties
- The charge transfer contributions to nonlinear optical properties of 2-Methyl-4-nitroaniline, a related compound, have been studied, highlighting the potential applications of nitroaniline derivatives in the field of optics and photonics (G. Jasmine et al., 2016).
Aggregation and Interaction Studies
- In another study, the intermolecular interactions of aminonitromethylbenzenes, including compounds similar to this compound, were analyzed using quantum mechanical calculations. This research contributes to the understanding of molecular interactions and aggregation behavior in nitroaniline derivatives (R. Kruszyński et al., 2010).
Green Chemistry Applications
- The use of this compound in green chemistry processes is exemplified in a study on the green process development for preparing brominated nitroanilines, indicating its role in more environmentally friendly chemical synthesis (Venkatanarayana Pappula et al., 2016).
Charge Density and Hydrogen Bond Studies
- Studies on the electron charge distribution of related nitroanilines at low temperatures and ab initio calculations have provided insights into the charge density and hydrogen bonding in these molecules, which are essential for understanding their chemical behavior and potential applications (J. Ellena et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Nitroanilines are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 4-Bromo-5-methyl-2-nitroaniline involves a series of reactions. The process begins with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it directs the next substituent to the meta position . This sequence of reactions results in the formation of this compound.
Biochemical Pathways
Nitroanilines are known to be involved in various biochemical reactions, including those related to protein synthesis and enzymatic activity .
Result of Action
Nitroanilines can potentially cause cellular changes due to their interaction with various cellular proteins and enzymes .
properties
IUPAC Name |
4-bromo-5-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJQZRBSYOVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625976 | |
Record name | 4-Bromo-5-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827-32-7 | |
Record name | 4-Bromo-5-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.